molecular formula C14H19BFNO3 B2745939 5-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 2377611-28-2

5-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B2745939
CAS No.: 2377611-28-2
M. Wt: 279.12
InChI Key: LBJVDJCYWACAOF-UHFFFAOYSA-N
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Description

5-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a benzamide derivative incorporating a pinacol boronic ester, a crucial functional group in modern synthetic chemistry. Its primary research application is as a key synthetic intermediate, particularly in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, enabling the efficient construction of complex biaryl structures that are difficult to access by other means. Researchers value this compound for introducing a boronic ester handle onto a fluorinated benzamide scaffold, allowing for further structural diversification. This is especially relevant in medicinal chemistry for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, structurally similar N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide analogues have been identified as potent dual orexin receptor antagonists (DORAs) , highlighting the therapeutic potential of this chemotype for developing treatments for neurological conditions . The integration of the benzamide moiety and the boronic ester makes this compound a versatile building block for developing novel bioactive molecules and functional materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-fluoro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)11-7-6-9(16)8-10(11)12(18)17-5/h6-8H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJVDJCYWACAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrobenzoic acid and N-methylamine.

    Reduction: The nitro group of 5-fluoro-2-nitrobenzoic acid is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Amidation: The resulting amine is then reacted with N-methylamine to form the corresponding benzamide.

    Borylation: Finally, the benzamide is subjected to borylation using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3) to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for the reduction and amidation steps, and large-scale borylation reactors to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes several types of chemical reactions:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound acts as a boron reagent to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Substitution: The fluorine atom on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Boronic acids or borate esters.

    Substitution: Substituted benzamides.

Scientific Research Applications

Antimicrobial Properties
Research has indicated that compounds related to 5-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exhibit notable antimicrobial activity. For instance, studies have shown that derivatives containing the boron moiety can inhibit the growth of various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as antibacterial agents against pathogens like Escherichia coli and Candida albicans .

Mechanisms of Action
The mechanism by which these compounds exert their antimicrobial effects often involves interference with bacterial protein synthesis or cell wall integrity. For example, similar boronic acid derivatives have been found to inhibit specific enzymes critical for bacterial survival . This suggests that this compound may share similar pathways in its action.

Synthetic Utility

Reagent in Organic Synthesis
this compound serves as a versatile reagent in organic synthesis. The boron-containing group allows for various transformations, including Suzuki-Miyaura cross-coupling reactions. This method is widely used for constructing biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds
The compound's structure facilitates the functionalization of aromatic systems through electrophilic substitutions or nucleophilic additions. This property is particularly useful in the development of new materials and biologically active molecules .

Therapeutic Potential

Drug Development
The unique structural features of this compound make it a candidate for drug development. Its ability to modulate biological targets suggests potential applications in treating infections or diseases caused by resistant strains of bacteria and fungi .

Case Studies in Pharmacology
Recent studies have highlighted the pharmacological profiles of similar compounds in clinical settings. For instance, derivatives have shown promise in treating conditions such as tuberculosis and other infectious diseases due to their enhanced potency compared to existing therapies .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against E. coli and Candida albicans, with low MIC values
Synthetic ReagentUsed in Suzuki-Miyaura reactions for biaryl synthesis
Drug DevelopmentPotential for treating resistant infections; ongoing studies in pharmacology
FunctionalizationFacilitates modifications of aromatic compounds for new material development

Mechanism of Action

The mechanism by which 5-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects is primarily through its role as a boron reagent in catalytic cycles. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond. The boron atom facilitates this process by stabilizing the intermediate species and enhancing the reactivity of the palladium catalyst.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

a. N-Ethyl-2-fluoro-5-(tetramethyl-dioxaborolan-2-yl)benzamide (BD01524156)

  • Structure : Differs by an ethyl group instead of methyl on the amide nitrogen.
  • However, it may enhance lipophilicity, improving membrane permeability in drug candidates .
  • Molecular Weight : 321.17 g/mol (vs. 307.14 g/mol for the target compound).

b. 2-Fluoro-4-methyl-5-(tetramethyl-dioxaborolan-2-yl)-benzenamine (PN-1134)

  • Structure : Replaces the benzamide with an amine group at position 3.
  • However, reduced hydrogen-bonding capacity may limit applications in protein-targeted therapies .
Heterocyclic Analogues

a. 5-(Tetramethyl-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole (EN300-316918)

  • Structure : Thiazole ring replaces the benzamide, with a trifluoromethyl substituent.
  • Impact : The electron-withdrawing trifluoromethyl group enhances electrophilicity, improving reactivity in aryl-aryl bond formations. The thiazole heterocycle may confer metabolic stability in agrochemicals .

b. 5-Fluoro-1-methyl-3-(tetramethyl-dioxaborolan-2-yl)-indazole (FF-6068)

  • Structure : Indazole core with fluorine and methyl groups.
  • However, steric hindrance from the indazole may reduce cross-coupling efficiency compared to benzamides .
Fluorination and Electronic Effects

a. 2-(Tetramethyl-dioxaborolan-2-yl)-1,5-difluorobenzene

  • Structure : Benzene with two fluorine atoms at positions 1 and 4.
  • Impact : Increased electronegativity lowers the LUMO energy, facilitating transmetalation in Suzuki reactions. However, over-substitution may lead to undesired side reactions, such as protodeboronation .

b. 3-Nitro-N-phenyl-5-(tetramethyl-dioxaborolan-2-yl)benzamide

  • Structure : Nitro group at position 3 instead of fluorine.
  • Impact : The strong electron-withdrawing nitro group significantly accelerates cross-coupling rates but introduces toxicity concerns, limiting pharmaceutical utility .

Physicochemical and Reactivity Comparison

Compound Name Molecular Weight (g/mol) CAS Number Key Substituent Reactivity in Suzuki Coupling LogP (Predicted)
Target Compound 307.14 2377611-28-2 Fluoro, N-methyl Moderate 2.1
N-Ethyl-2-fluoro-5-boronobenzamide 321.17 BD01524156 Fluoro, N-ethyl Slightly slower 2.8
2-Fluoro-4-methyl-5-boronobenzenamine 263.12 1012880-11-3 Fluoro, amine Fast 1.5
5-(Trifluoromethyl)thiazole-boronate 281.11 EN300-316918 Trifluoromethyl Very fast 3.2
1,5-Difluorobenzeneboronate 234.04 225916-39-2 1,5-Difluoro Moderate 2.0

Reactivity Notes:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase reactivity by stabilizing the transition state in cross-couplings .
  • Steric hindrance (e.g., ethyl, indazole) slows reactions but improves selectivity .
  • Hydrogen-bonding groups (e.g., benzamide) enhance biological interactions but may complicate purification .

Biological Activity

5-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2377611-28-2
  • Molecular Formula : C14H19BFNO3
  • Molecular Weight : 279.12 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits properties that may be beneficial in treating various diseases, particularly in oncology and virology.

The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors that are crucial in disease pathways:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit certain cytochrome P450 enzymes, which are vital for drug metabolism and can lead to significant drug-drug interactions. For instance, it exhibited a potent reversible inhibition of CYP3A4 with an IC50 value of 0.34 μM .
  • Antiviral Activity :
    • In the context of Hepatitis C virus (HCV), compounds similar to this compound have demonstrated efficacy as non-nucleoside inhibitors . This suggests a potential role in antiviral therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CYP Enzyme InhibitionCYP3A4 IC50 = 0.34 μM
Antiviral ActivityInhibition of HCV replication
CytotoxicityEvaluated in HT-22 and BV-2 cells

Cytotoxicity Evaluation

In a study assessing cytotoxicity in neuronal (HT-22) and microglial (BV-2) cell lines, the compound was tested at various concentrations (0.1 to 100 µM). Notably, it showed no significant decrease in cell viability across the tested range . This indicates a favorable safety profile for further development.

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how can purity be maximized?

A common method involves coupling a fluorinated benzamide precursor with a tetramethyl dioxaborolane moiety under Suzuki-Miyaura cross-coupling conditions. Key steps include:

  • Precursor activation : Use 5-fluoro-2-iodo-N-methylbenzamide as the aryl halide substrate.
  • Catalytic system : Employ Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base in a THF/water mixture (3:1) at 80°C for 12 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from methanol improves purity (>98%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding involving the amide group) .
  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and ¹⁹F NMR for fluorine environment analysis.
  • Mass spectrometry : Validate molecular weight (C₁₄H₁₈BFNO₃; theoretical MW: 289.11) .
  • Computational modeling : Density Functional Theory (DFT) can predict bond angles and electron density distribution around the boron center .

Q. What analytical methods are critical for assessing the stability of the tetramethyl dioxaborolane group under varying conditions?

  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., stability up to 150°C) .
  • HPLC-MS : Detect hydrolysis products (e.g., boronic acid formation) in aqueous buffers at pH 5–9 .
  • Storage recommendations : Store at 0–6°C under inert gas to prevent boronate ester degradation .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in cross-coupling reactions be resolved?

Contradictions often arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) may accelerate side reactions compared to THF .
  • Substrate steric hindrance : Bulky substituents on the aryl halide partner reduce coupling efficiency. Mitigate by optimizing catalyst loading (1–5 mol% Pd) .
  • Boronate hydrolysis : Pre-activate the boronate ester with Cs₂CO₃ to enhance transmetallation rates .

Q. What methodological frameworks are suitable for studying the compound’s role in drug discovery pipelines?

  • Structure-activity relationship (SAR) : Modify the fluorobenzamide core and assess impacts on biological targets (e.g., kinase inhibition) via in vitro assays .
  • Click chemistry : Functionalize the boronate group with azide-alkyne cycloaddition for targeted drug delivery systems .
  • In vivo pharmacokinetics : Use radiolabeled analogs (e.g., ¹⁸F isotope) to track biodistribution in animal models .

Q. How can researchers address challenges in integrating this compound into multi-step syntheses for complex molecules?

  • Orthogonal protection strategies : Protect the amide group with tert-butoxycarbonyl (Boc) during subsequent reactions to prevent undesired interactions .
  • Flow chemistry : Improve scalability by coupling continuous-flow reactors for Suzuki-Miyaura steps .
  • Real-time monitoring : Use inline IR spectroscopy to detect intermediates and optimize reaction trajectories .

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